molecular formula C23H27BrN4O7 B13381440 N'-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No.: B13381440
M. Wt: 551.4 g/mol
InChI Key: BSCNJYOIWPUDHY-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H27BrN4O7

Molecular Weight

551.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H27BrN4O7/c1-22(2,3)13-23(4,5)15-6-7-19(18(9-15)28(33)34)35-12-20(29)26-25-11-14-8-16(27(31)32)10-17(24)21(14)30/h6-11,30H,12-13H2,1-5H3,(H,26,29)/b25-11+

InChI Key

BSCNJYOIWPUDHY-OPEKNORGSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 3-bromo-benzohydrazide in methanol . The reaction proceeds through a condensation mechanism, forming a Schiff base intermediate, which is then further reacted with 2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxyacetic acid to yield the final product. The reaction conditions generally include refluxing the mixture in methanol for several hours, followed by purification through recrystallization.

Chemical Reactions Analysis

N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide can be compared with similar compounds such as:

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